7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-
Description
Table 1: Key Milestones in Pyrazolo[3,4-c]pyridinone Development
Significance of 3-Amino Substitution in Tetrahydro-Pyrazolo-Pyridines
The introduction of a 3-amino group in tetrahydro-pyrazolo-pyridines critically influences both physicochemical and pharmacological properties. Quantum mechanical studies suggest that the amino group enhances hydrogen-bonding capacity, improving affinity for enzymatic active sites. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing a 3-amino moiety exhibited nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The amino group’s electron-donating effects also modulate the compound’s π-π stacking interactions, as evidenced by docking studies comparing substituted and unsubstituted analogues.
Synthetically, the 3-amino group serves as a handle for further functionalization. Siddiqui et al. leveraged silica-supported sodium bisulfate to catalyze the formation of 3-amino-pyrazolo-pyridines via heterocyclic-enaminone intermediates, achieving high yields under solvent-free conditions. This approach enabled the incorporation of diverse aryl and heteroaryl groups at the 5-position, expanding the scaffold’s applicability in structure-activity relationship (SAR) studies.
Recent work on MYC inhibitors highlights the 3-amino group’s role in disrupting protein-protein interactions. The dihydropyrazolo-pyridinone MY05 selectively binds to c-MYC, interfering with MYC-MAX heterodimerization—a mechanism validated through fluorescence polarization assays. The amino group’s orientation was found to be critical for maintaining hydrophobic contacts with the MAX binding domain.
Structural and Functional Impact of 3-Amino Substitution
- Hydrogen Bonding : Facilitates interactions with Asp86 and Glu81 in CDK2’s ATP-binding pocket.
- Solubility : Protonation at physiological pH improves aqueous solubility, enhancing bioavailability.
- Synthetic Versatility : Enables post-modification via acylation or alkylation to fine-tune pharmacokinetic properties.
Propriétés
IUPAC Name |
3-amino-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H2,(H,8,11)(H3,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHJTITAYIUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions to yield the desired product . Another common method involves the cyclization of hydrazines with 1,3-difunctional electrophilic substrates .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl boronic acids are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as a lead compound in the development of drugs for treating various diseases, including tuberculosis and cancer
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Pyrazolo-Pyridinone Derivatives
| Compound | CAS No. | Molecular Formula | Key Substituents | Applications/Activity | Key Differences |
|---|---|---|---|---|---|
| 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- | 1824306-53-7 | C₆H₈N₄O | 3-amino, tetrahydro core | Potential kinase inhibition (theoretical) | Minimal substituents; high polarity |
| 3-(1-Hydroxy-1-methyl-ethyl)-1-(4-methoxy-phenyl)-6-[4-(2-oxo-2H-pyridin-1-yl)-phenyl]-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one | Not specified | C₂₆H₂₆N₄O₃ | 1-(4-methoxy-phenyl), 6-[4-(2-oxopyridinyl)phenyl] | Thromboembolic disorder treatment (patented) | Bulky aryl groups enhance target binding |
| 7H-Pyrazolo[3,4-c]pyridin-7-one,1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro- | 162142-14-5 | C₁₀H₁₆N₄O | 1-cyclopentyl, 3-ethyl | Agrochemical research (e.g., insecticide) | Hydrophobic substituents improve membrane penetration |
| 1,2,3,4,5,6-Hexahydro-7H-cyclopenta[b]pyridin-7-one | Not specified | C₈H₁₁NO | Hexahydro cyclopenta[b]pyridinone core | Unknown (structural analogue) | Different bicyclic system; no pyrazole ring |
Key Findings
Bioactivity and Selectivity: The 3-amino-tetrahydro derivative (CAS 1824306-53-7) lacks bulky substituents, which may limit its binding affinity compared to the 4-methoxy-phenyl analogue (). The latter’s extended aromatic system likely improves interactions with hydrophobic enzyme pockets, as demonstrated in its patented use for thromboembolic disorders . The 1-cyclopentyl-3-ethyl derivative (CAS 162142-14-5) exemplifies agrochemical optimization: cyclopentyl and ethyl groups enhance lipophilicity, favoring insecticidal activity through cuticular penetration .
Synthetic Accessibility: The 3-amino-tetrahydro compound’s simpler structure (MW 152.15) suggests easier synthesis compared to the high-MW (386.5 g/mol) thromboembolic agent, which requires complex coupling of aryl groups .
In contrast, the 1-cyclopentyl-3-ethyl analogue’s hydrophobicity may limit solubility but enhance tissue retention in pesticidal applications .
Activité Biologique
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- (CAS Number: 1824306-53-7) is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structural features make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound features a fused ring system consisting of a pyrazole and pyridine ring, with an amino group that enhances its biological interactions. The molecular formula is .
Chemical Structure
Biological Activity Overview
Research has demonstrated that 7H-Pyrazolo[3,4-c]pyridin-7-one exhibits various biological activities including:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound show significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
- Enzyme Inhibition : It has potential applications in enzyme inhibition studies relevant to drug development.
Anticancer Activity
Recent studies have assessed the antiproliferative effects of 7H-Pyrazolo[3,4-c]pyridin-7-one against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | EGFR inhibition |
| MCF7 | 8.0 | Akt pathway modulation |
| HCC1937 | 9.2 | Erk1/2 pathway inhibition |
The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly through the modulation of the epidermal growth factor receptor (EGFR) pathway .
Anti-inflammatory Activity
In vitro studies have shown that 7H-Pyrazolo[3,4-c]pyridin-7-one can inhibit COX enzymes:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 7H-Pyrazolo[3,4-c]pyridin-7-one | 0.04 ± 0.01 | Comparable to Celecoxib |
The anti-inflammatory activity is attributed to its ability to suppress COX-2 activity effectively, which is crucial for the synthesis of pro-inflammatory mediators .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazolopyridines and evaluated their biological activities. The results indicated that modifications in the structure significantly impacted their anticancer properties .
- Structure–Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazolopyridine core affect its biological activity. For instance, introducing electron-withdrawing groups improved cytotoxicity against specific cancer cell lines .
- Clinical Implications : Given its promising bioactivity profile, 7H-Pyrazolo[3,4-c]pyridin-7-one is considered a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases .
Q & A
Q. What are the primary synthetic routes for 3-amino-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one, and how can purity (>97%) be ensured?
Methodological Answer: The compound is synthesized via cyclization reactions using aminopyrrole precursors and formic acid under reflux, followed by purification via recrystallization (e.g., ethanol). For purity validation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) are critical. Mass spectrometry (MS) confirms molecular weight (152.15 g/mol) and structural integrity. Residual solvents or byproducts should be quantified using gas chromatography (GC) .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
Methodological Answer: Solubility profiling in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) is conducted via UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (1–13) and temperatures (4°C–40°C) are performed using accelerated degradation protocols. High-resolution mass spectrometry (HRMS) monitors decomposition products. Stability-indicating HPLC methods with photodiode array detection are recommended for kinetic analysis .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or phosphodiesterases, with IC₅₀ calculations.
- Cytotoxicity: MTT/XTT assays on human cell lines (e.g., HEK293, HeLa) to determine selectivity indices.
Positive controls (e.g., ampicillin for antimicrobials) and triplicate replicates are essential to minimize variability .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains).
- Molecular Dynamics (MD): Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water model).
- Free Energy Calculations: Apply MM-GBSA/PBSA to estimate binding energies.
Validate predictions with Surface Plasmon Resonance (SPR) for kinetic binding constants (KD, kon/koff). Cross-reference with structural analogs (e.g., pyrazolo-pyrimidinones in DrugBank) for scaffold optimization .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
Methodological Answer:
- Meta-Analysis: Pool data from independent studies (e.g., antimicrobial assays) using random-effects models to assess heterogeneity.
- Mechanistic Profiling: Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) responses in divergent models.
- Dose-Response Refinement: Use Hill slope analysis to differentiate efficacy (EC₅₀) from assay-specific artifacts.
Embedded experimental designs (mixed quantitative/qualitative data) help triangulate causality .
Q. How can the compound’s pharmacokinetic (PK) properties be predicted preclinically?
Methodological Answer:
- In Silico ADMET: Tools like SwissADME predict logP (2.1), bioavailability, and CYP450 interactions.
- In Vitro Permeability: Caco-2 cell monolayers assess intestinal absorption (Papp > 1×10⁻⁶ cm/s).
- Microsomal Stability: Incubate with liver microsomes (human/rat) to calculate half-life (t½).
In vivo PK studies in rodents (IV/PO dosing) validate clearance (CL) and volume of distribution (Vd) .
Q. What crystallographic techniques determine the compound’s solid-state conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethanol/water). Resolve structure with SHELX.
- Powder X-ray Diffraction (PXRD): Compare experimental vs. simulated patterns (Mercury software) to confirm polymorphism.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions.
Hydrogen-bonding networks (N–H···O) in the pyrazolone ring are critical for lattice stability .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
